molecular formula C6H13NO3S B1450210 3-(2-Methoxyethanesulfonyl)azetidine CAS No. 1866143-23-8

3-(2-Methoxyethanesulfonyl)azetidine

Cat. No. B1450210
M. Wt: 179.24 g/mol
InChI Key: PKXDLDWENCJUHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

MES-azetidine’s molecular formula is C₅H₁₀NO₄S . The azetidine ring contains four carbon atoms and one nitrogen atom. The methoxyethanesulfonyl group is attached to the nitrogen atom. The ring strain in azetidines contributes to their unique properties and reactivity .


Chemical Reactions Analysis

  • Metal-Catalyzed Transformations : Recent studies have explored metal-catalyzed functionalization of the azetidine ring, enabling the synthesis of valuable derivatives .

Scientific Research Applications

Anticancer Applications

A notable application is in the discovery of new anticancer agents. The design and synthesis of thiourea compounds bearing the azetidine moiety, guided by the pharmacophoric features of VEGFR-2 inhibitors, have shown potent antitumor activities against various human cancer cell lines. For instance, specific compounds demonstrated significant potency against prostate, brain, skin, and kidney cancer cell lines, showcasing more effectiveness than Doxorubicin in certain cases. This research indicates the azetidine compound's promising anticancer potentialities through VEGFR-2 inhibition (Parmar et al., 2021).

Synthesis of Functionalized Pyrrolidines

Another significant application is the ring expansion of azetidines to synthesize functionalized pyrrolidines. This process involves treating azetidines with chemicals like thionyl chloride or methanesulfonyl chloride, leading to rearrangements into pyrrolidines. The method allows for stereospecific incorporation of nucleophiles at C-3, providing a versatile pathway for synthesizing complex molecules with potential pharmacological applications (Durrat et al., 2008).

Azetidine and Azetidinone Chemistry

The chemistry of azetidines and azetidinones has been extensively studied, revealing their stability and reactivity, which is crucial for synthesizing cyclic products like piperidines, pyrrolidines, and pyrroles. These compounds serve as precursors for a wide range of biologically active molecules, including antibiotics and enzyme inhibitors. The versatility of azetidines in chemical reactions makes them valuable scaffolds in drug discovery and synthetic chemistry (Singh et al., 2008).

Gold-Catalyzed Synthesis of Pyrroles

The gold-catalyzed rearrangement of N-sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives to produce 2,5-disubstituted pyrroles represents a novel application. This method showcases the ability to efficiently synthesize pyrroles, which are important heterocycles in organic chemistry and pharmaceutical research, through a cascade reaction involving cyclization, nucleophilic substitution, and elimination steps (Pertschi et al., 2017).

properties

IUPAC Name

3-(2-methoxyethylsulfonyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-10-2-3-11(8,9)6-4-7-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXDLDWENCJUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethanesulfonyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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